molecular formula C15H18N2O3S B2898269 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid CAS No. 750624-64-7

2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid

Cat. No.: B2898269
CAS No.: 750624-64-7
M. Wt: 306.38
InChI Key: FUBPREKPQGZEJY-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core substituted at position 3 with a 3-methylbutyl group and at position 2 with a sulfanylacetic acid moiety. The quinazolinone scaffold is widely recognized for its pharmacological versatility, including antitumor, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxoquinazolin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-10(2)7-8-17-14(20)11-5-3-4-6-12(11)16-15(17)21-9-13(18)19/h3-6,10H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPREKPQGZEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available 2-amino-3-methylbutyl benzamide and thioglycolic acid.

  • Reaction Sequence: : A common synthetic route involves the condensation of 2-amino-3-methylbutyl benzamide with an aldehyde to form the quinazolinone ring. This is then followed by a thioetherification step with thioglycolic acid to introduce the sulfanyl group.

  • Reaction Conditions: : These reactions often require catalysts such as hydrochloric acid and are carried out under reflux conditions to ensure completion.

Industrial Production Methods

For large-scale production, the process is optimized for cost-efficiency and yield. Continuous flow reactors are often employed to maintain precise control over reaction parameters, such as temperature and concentration. Purification steps like crystallization and chromatography are crucial to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : It can undergo oxidation reactions typically in the presence of oxidizing agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxo group in the quinazolinone ring, usually employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The sulfanyl group can participate in nucleophilic substitution reactions, often with alkyl halides, to form various derivatives.

Common Reagents and Conditions Used

  • Oxidation: : Hydrogen peroxide in acetic acid under mild heating.

  • Reduction: : Lithium aluminum hydride in anhydrous ether under cold conditions.

  • Substitution: : Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dimethylformamide (DMF).

Major Products Formed from These Reactions

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Hydroxyquinazolinones.

  • Substitution Products: : Alkylthio derivatives.

Scientific Research Applications

2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid serves as a versatile intermediate in organic synthesis. It is particularly valuable in medicinal chemistry for the development of potential therapeutic agents. Its unique structural features allow it to bind with specific biological targets, making it useful in the study of enzyme inhibitors and receptor antagonists. Additionally, in materials science, it can be used to synthesize novel polymers and materials with unique electronic properties.

Mechanism of Action

The compound's mechanism of action in biological systems often involves inhibition of enzyme activity through binding to active sites or allosteric sites. It may also interact with specific receptors, altering signal transduction pathways. This compound's sulfanyl group is particularly significant, as it can engage in disulfide bridge formation, crucial for the stability and activity of many proteins.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent (Position 3) R Group (Position 2) Molecular Weight (g/mol) Key Features
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic Acid 3-Methylbutyl Sulfanylacetic acid ~348* High lipophilicity, carboxylic acid
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Methylphenyl Acetamide-linked phenyl 458.54 Amide group, moderate solubility
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide 4-Chlorophenyl Dibromo-methylphenylacetamide 500.80 High steric hindrance, electron-withdrawing

*Calculated based on C₁₆H₂₀N₂O₃S.

Biological Activity

2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid is a compound with a complex structure that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2O3S
  • CAS Number : 750624-64-7
  • Molecular Weight : 302.38 g/mol

The compound features a quinazoline core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of a sulfanyl group and an acetic acid moiety further contributes to its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of quinazoline derivatives. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit the proliferation of cancer cell lines by modulating cell cycle progression and promoting apoptotic processes.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of various enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. In vitro studies have demonstrated that related compounds can exhibit submicromolar IC50 values against aldose reductase, indicating strong inhibitory activity.

Case Studies and Research Findings

  • Aldose Reductase Inhibition :
    • A study highlighted that compounds with similar structures to this compound were effective in inhibiting aldose reductase activity. This inhibition is crucial for developing therapies aimed at preventing diabetic complications .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research demonstrated that certain quinazoline derivatives exhibited cytotoxic effects on HepG2 liver cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of quinazoline derivatives have revealed that modifications to the sulfanyl group and acetic acid moiety can significantly enhance biological activity. This insight is vital for designing more potent analogs .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Aldose Reductase InhibitionEnzyme inhibition leading to reduced glucose metabolism

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid?

  • Methodology :

  • Step 1 : React 3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-2-thiol with chloroacetic acid in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the sulfanyl group .
  • Step 2 : Optimize solvent selection (e.g., ethanol or DMF) to enhance reaction efficiency.
  • Step 3 : Purify via recrystallization or column chromatography to isolate the product .
    • Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the quinazolinone core and sulfanyl-acetic acid linkage (e.g., δ ~4.2 ppm for CH2_2 adjacent to sulfur) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., calculated [M+H]+^+ for C16_{16}H19_{19}N3_3O3_3S: 342.11) .
    • Purity Assessment : Employ HPLC with UV detection (λ ~254 nm) and compare retention times with synthetic intermediates .

Q. What biological activities have been preliminarily reported for this compound?

  • Pharmacological Screening :

  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values typically 8–32 µg/mL) .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) via MTT assay, noting IC50_{50} values in the low micromolar range .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining regioselectivity?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to balance reactivity and solubility .
  • Base Selection : Test organic (e.g., triethylamine) vs. inorganic bases (K2_2CO3_3) to minimize hydrolysis of the acetic acid moiety .
    • Data Analysis : Use DOE (Design of Experiments) to model interactions between temperature, solvent, and base.

Q. How are structural ambiguities resolved when crystallographic data is unavailable?

  • Alternative Approaches :

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 and compare computed NMR shifts with experimental data .
  • X-ray Powder Diffraction : Analyze crystallinity patterns to infer packing motifs in the absence of single crystals .

Q. What experimental models are suitable for studying its pharmacokinetic properties?

  • In Vivo Studies :

  • Administer the compound to rodent models and collect plasma samples at timed intervals. Analyze via LC-MS/MS to determine bioavailability and half-life .
    • In Vitro Metabolism : Use liver microsomes (human/rat) to identify phase I/II metabolites and assess metabolic stability .

Q. How can environmental fate studies be designed to assess ecological risks?

  • Framework from Project INCHEMBIOL :

  • Abiotic Compartments : Measure solubility, logP, and photodegradation half-life in water/soil systems .
  • Biotic Impact : Test acute toxicity in Daphnia magna (EC50_{50}) and bioaccumulation potential in algae .

Q. How should conflicting biological activity data be addressed?

  • Root-Cause Analysis :

  • Purity Verification : Re-analyze batches with divergent bioactivity using LC-MS to detect trace impurities (e.g., unreacted starting materials) .
  • Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in cytotoxicity results .

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